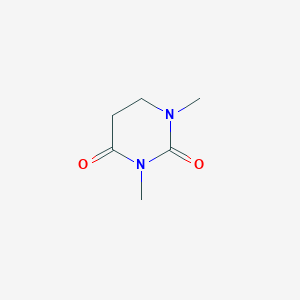
5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,2,2-Trifluoroethyl)pyridine-3-carboxylic acid (TFP) is a chemical compound that has been studied extensively due to its unique properties and potential applications in various scientific fields. It is an aromatic compound that contains a trifluoroethyl group attached to a pyridine ring with a carboxylic acid group. TFP has been the subject of much research due to its potential applications in organic synthesis, biochemistry, and pharmacology.
科学研究应用
5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been studied extensively due to its unique properties and potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as an inhibitor in pharmacology. In addition, 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer’s disease, and other neurological disorders.
作用机制
The mechanism of action of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought to bind to the active site of an enzyme, preventing the substrate from binding and inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, and has been shown to reduce the toxicity of certain drugs. In addition, 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
实验室实验的优点和局限性
The main advantages of using 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid in laboratory experiments are its low cost, ease of synthesis, and relative stability. It is also relatively non-toxic and has a low solubility in water, making it ideal for use in a variety of laboratory settings. The main limitation of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid is its low solubility in organic solvents, which can make it difficult to use in some experiments.
未来方向
The potential applications of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid are vast, and there are many opportunities for further research. Some potential future directions for research on 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid include exploring its potential use as a drug candidate for the treatment of cancer and other diseases, investigating its potential applications in organic synthesis, and exploring its potential use as a catalyst in biochemistry. In addition, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes.
合成方法
5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,2,2-trifluoroethanol and pyridine-3-carboxylic acid in the presence of an acid catalyst. This method produces a high yield of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid and is relatively simple to perform. Other methods for the synthesis of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid include the reaction of 2,2,2-trifluoroethanol and pyridine-3-carboxylic anhydride, as well as the reaction of 2,2,2-trifluoroethanol and pyridine-3-carboxaldehyde.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid involves the introduction of a trifluoroethyl group onto the pyridine ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2,2,2-trifluoroethylamine", "3-pyridinecarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Diethyl ether", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Water" ], "Reaction": [ "Step 1: Activation of 3-pyridinecarboxylic acid with DCC and DMAP in chloroform to form the corresponding active ester intermediate.", "Step 2: Addition of 2,2,2-trifluoroethylamine to the reaction mixture and stirring at room temperature for several hours to allow for the formation of the desired intermediate.", "Step 3: Workup of the reaction mixture with diethyl ether and water to isolate the intermediate product.", "Step 4: Carboxylation of the intermediate with NaOH and CO2 in methanol to form the final product.", "Step 5: Acidification of the reaction mixture with HCl and extraction with ethyl acetate to isolate the crude product.", "Step 6: Purification of the crude product by recrystallization from methanol and drying under vacuum to obtain the pure 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid." ] } | |
CAS 编号 |
1256835-86-5 |
产品名称 |
5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid |
分子式 |
C8H6F3NO2 |
分子量 |
205.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



